3-(Boc-氨基)-3-(2-氟苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

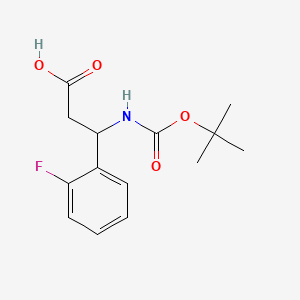

3-(Boc-amino)-3-(2-fluorophenyl)propionic acid is a fluorinated derivative of an amino acid, which is not naturally occurring and is classified as a β-amino acid. The presence of the fluorine atom on the phenyl ring and the tertiary butoxycarbonyl (Boc) group suggests that this compound could be of interest in medicinal chemistry as a building block due to the unique properties imparted by these substituents .

Synthesis Analysis

The synthesis of related fluorinated amino acids typically involves the introduction of fluorine into the molecule using reagents such as (diethylamino)sulfur trifluoride (DAST) or by halogen-fluorine exchange reactions. For instance, the synthesis of amino-3-fluorophenyl boronic acid was achieved by protecting the amine group, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate and acidic hydrolysis . Similarly, the preparation of various fluorinated β-amino acid derivatives from common amino acids like alanine and valine has been described, indicating that such methodologies could potentially be applied to the synthesis of 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid .

Molecular Structure Analysis

The molecular structure of fluorinated amino acids is characterized by the presence of a fluorine atom, which can significantly influence the molecule's electronic properties and conformation. For example, the crystal structure of 4-amino-3-fluorophenylboronic acid revealed insights into the electronic effects of the fluorine atom on the aromatic ring . In the case of 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid, the fluorine atom would likely affect the acidity of the compound and its hydrogen bonding capabilities.

Chemical Reactions Analysis

Fluorinated amino acids can participate in various chemical reactions, including peptide coupling, which allows their incorporation into peptides and proteins. The presence of the Boc group in 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid would make it a suitable candidate for such reactions, as the Boc group is a common protecting group for the amine functionality in peptide synthesis . Additionally, the fluorine atom can enhance the molecule's stability and influence its reactivity in bioconjugation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids can be quite distinct from their non-fluorinated counterparts. For example, the introduction of fluorine can lower the pKa value of the compound, as observed in the synthesis of 4-amino-3-fluorophenylboronic acid . The Boc group also contributes to the overall hydrophobicity and steric bulk of the molecule, which can affect its solubility and interaction with biological targets. The spectroscopic properties, such as IR and Raman spectra, can provide further insights into the vibrational modes and electronic structure of the compound, as demonstrated in the study of unnatural 3-amino-3-(4-fluorophenyl)propionic acid .

科学研究应用

振动和电子结构研究

3-氨基-3-(4-氟苯基)丙酸,与3-(Boc-氨基)-3-(2-氟苯基)丙酸相关的化合物,已被研究其振动和电子结构。使用从头算和密度泛函计算,研究人员为该化合物开发了带电离子单体和二聚体结构,从而揭示了其电子性质和氢键行为的见解 (Pallavi & Tonannavar, 2020)。

合成和药物化学

已探索了1-Boc-3-氟氮杂环丙氨酸的合成,这是一种结构类似的化合物,具有在药物化学中作为构建块的潜力。这项研究为合成途径和氟代β-氨基酸的潜在应用提供了宝贵的见解 (Van Hende et al., 2009)。

晶体结构分析

已确定了另一种密切相关化合物4-氨基-3-氟苯硼酸的晶体结构。这种衍生物的结构对其在葡萄糖传感材料中的应用具有重要意义,展示了该化合物在生物技术应用中的潜力 (Das et al., 2003)。

固相合成

使用相关支架N-Alloc-3-氨基-3-(2-氟-5-硝基苯基)丙酸,固相合成1,2-二取代-6-硝基-1,4-二氢喹唑啉突出了氟苯基丙酸衍生物在创建复杂分子结构中的实用性 (Wang et al., 2005)。

属性

IUPAC Name |

3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWRQSGZCKYLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373542 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-3-(2-fluorophenyl)propionic Acid | |

CAS RN |

284493-56-7 |

Source

|

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)